molecular formula C8H10BrN B068066 (R)-1-(3-bromophenyl)ethanamine CAS No. 176707-77-0

(R)-1-(3-bromophenyl)ethanamine

Cat. No. B068066
M. Wt: 200.08 g/mol
InChI Key: LIBZHYLTOAGURM-ZCFIWIBFSA-N
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Description

Synthesis Analysis

Synthesis of brominated aromatic compounds, including those similar to "(R)-1-(3-bromophenyl)ethanamine," often involves halogenation reactions, cross-coupling techniques, or reductive amination processes. A practical synthesis method for brominated biphenyl compounds, which could be adapted for the synthesis of "(R)-1-(3-bromophenyl)ethanamine," has been reported, highlighting the utility of cross-coupling reactions and the importance of choosing appropriate reagents and conditions for achieving desired yields and selectivities (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds, including "(R)-1-(3-bromophenyl)ethanamine," is characterized by the presence of a bromine atom attached to an aromatic ring, influencing the compound's electronic and steric properties. The bromine atom significantly impacts the compound's reactivity and interaction with other molecules, as well as its potential coordination properties when used as a ligand in metal complexes (Saeed, Flörke, & Erben, 2014).

Chemical Reactions and Properties

Brominated aromatic compounds exhibit a range of chemical reactions, including participation in nucleophilic substitution reactions, oxidative conditions, and as intermediates in the synthesis of more complex molecules. The electron-withdrawing effect of the bromine atom affects the reactivity of the adjacent amine group, potentially facilitating its participation in various organic transformations (McGlacken & Bateman, 2009).

Physical Properties Analysis

The physical properties of "(R)-1-(3-bromophenyl)ethanamine," such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of both a bromine atom and an amine group contributes to the compound's polarity, potentially affecting its solubility in various solvents. These properties are crucial for determining the compound's behavior in different chemical environments and for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties of "(R)-1-(3-bromophenyl)ethanamine" include its acidity/basicity, stability under various conditions, and reactivity towards different reagents. The bromine atom and the amine group play significant roles in dictating these properties, influencing the compound's behavior in chemical reactions and its potential applications in organic synthesis and as a building block in the development of pharmaceuticals and materials (Bwoker, 1992).

Scientific Research Applications

Environmental and Health Implications of Brominated Compounds

Novel Brominated Flame Retardants : A review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, discussing their registration, potential risks, and highlighting the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This paper underscores the environmental and health implications of brominated compounds, suggesting areas where (R)-1-(3-bromophenyl)ethanamine-related research could contribute, especially in understanding the environmental impact and safety profile of such chemicals.

Alternatives to Animal Testing

Alternatives to Animal Testing : An article discusses the ethical concerns and disadvantages of animal experimentation, proposing various alternatives to reduce, refine, and replace animal use in scientific experiments (Doke & Dhawale, 2013). While not directly related to (R)-1-(3-bromophenyl)ethanamine, research in this area could explore alternative testing methods for assessing the safety and efficacy of new compounds, including those with brominated structures.

Chemical and Biological Properties of Thioureas

Chemistry and Applications of Thioureas : A comprehensive review on the chemistry, coordination, structure, and biological properties of thioureas provides insights into their extensive applications, including as ligands in coordination chemistry (Saeed, Flörke, & Erben, 2014). This suggests that research on compounds like (R)-1-(3-bromophenyl)ethanamine could delve into their potential applications in coordination chemistry and their biological activities, expanding the understanding of their utility in various scientific fields.

Environmental Pollution and Toxicity of Brominated Flame Retardants

Environmental Pollution and Toxicity : An article reviews the pollution levels and toxicological effects of brominated flame retardants (BFRs), highlighting the need for control measures to mitigate their impact on human health (Zhu-yin, 2014). Research into compounds like (R)-1-(3-bromophenyl)ethanamine could contribute to a better understanding of the environmental and health risks associated with brominated compounds, emphasizing the importance of developing safer chemicals.

Safety And Hazards

The compound has been assigned the GHS pictograms GHS05, GHS07, and GHS09 . The hazard statements associated with it are H302, H314, H317, and H411 . The precautionary statements are P273, P280, P305+P351+P338, and P310 .

properties

IUPAC Name

(1R)-1-(3-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBZHYLTOAGURM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-bromophenyl)ethanamine

CAS RN

176707-77-0
Record name (R)-3-Bromo-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 mL) and formamide (70 mL) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated. The resulting brown liquid was dissolved in ethanol (375 mL) and conc. HCl (75 mL) and the mixture was refluxed over night. Ethanol was removed completely and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with a 10% aqueous sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A56.1. This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
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reactant
Reaction Step One
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70 mL
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reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 ml) and formamide (70 ml) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated to provide a brown liquid. Ethanol (375 ml) and conc.HCl (75 ml) were added to the brown liquid and the reaction mixture refluxed over night. Ethanol was removed completely under reduced pressure and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with 10% sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A1.13a This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3′-bromoacetophenone (2.66 mL, 20 mmol), ammonium formate (6.31 g, 100 mmol) and dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer (124 mg, 0.2 mmol) in anhydrous methanol (20 mL) under an atmosphere of nitrogen was heated at reflux for 5 hours then allowed to cool to room temperature overnight. The mixture was diluted with water (20 mL), acidified to pH 2 with dilute aqueous hydrochloric acid (2M) and washed with dichloromethane (2×60 mL). The aqueous solution was basified to pH 12 with solid potassium hydroxide, extracted with dichloromethane (3×50 mL) and the extracts washed with brine (50 mL), dried (Na2SO4) and concentrated under reduced pressure to give 1-(3-bromophenyl)ethanamine (3.4 mg, 85%) as a yellow liquid.
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
124 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 4.97 g (0.0249 mol) 1-(3-bromo-phenyl)-ethanone and molecular sieves in 50 ml methanol, 23 g (0.298 mol) ammonium acetate and 1.75 g (0.0265 mol) sodium cyanoborohydride were added and the reaction mixture was stirred 2 d (HPLC control) at 50° C. After cooling to room temperature, the molecular sieves were filtered off and washed with methanol. The solvent of the combined filtrates was evaporated and ethyl acetate and water were added to the residue. While stirring the mixture was acidified with 6N aqueous HCl solution. The aqueous phase was separated and the organic phase was extracted two times with 1N aqueous HCl solution. Ethyl acetate was added to the combined aqueous phases and the mixture was basified with 6N NaOH. The organic phase was separated and the aqueous phase was extracted two more times with ethyl acetate. The organic combined organic phases were dried over MgSO4 and the solvent evaporated at reduced pressure to afford 2.96 g (0.0148 mol) 1-(3-bromo-phenyl)-ethylamine.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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23 g
Type
reactant
Reaction Step Two
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1.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
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